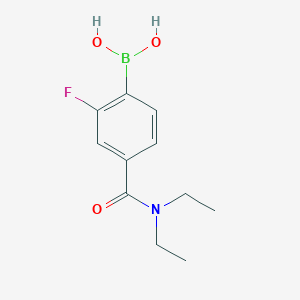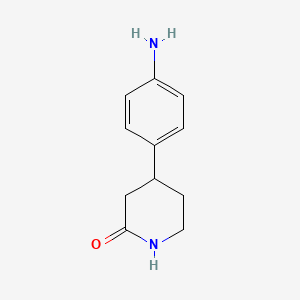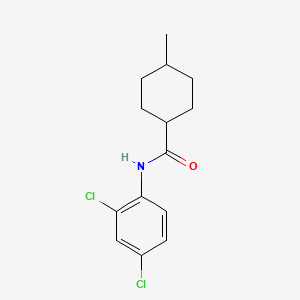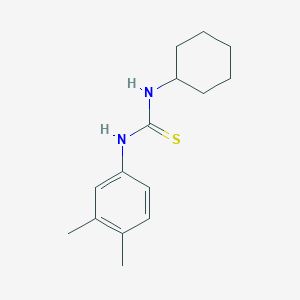
1-Cyclohexyl-3-(3,4-dimethylphenyl)thiourea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Cyclohexyl-3-(3,4-dimethylphenyl)thiourea is a thiourea derivative that has garnered interest due to its unique structural properties and potential applications in various fields. Thiourea derivatives are known for their significant roles in organic synthesis, medicinal chemistry, and materials science. The compound’s structure consists of a cyclohexyl group attached to a thiourea moiety, which is further connected to a 3,4-dimethylphenyl group.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1-Cyclohexyl-3-(3,4-dimethylphenyl)thiourea can be synthesized through the reaction of cyclohexylisothiocyanate with 3,4-dimethylaniline. The reaction typically occurs in a non-catalytic environment, under aerobic conditions, and without specific measures to exclude air or moisture. The reaction is carried out in a solvent such as acetone, and the product is obtained as colorless crystals after purification .
Industrial Production Methods
Industrial production methods for thiourea derivatives often involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate purification techniques such as recrystallization and chromatography to ensure the purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
1-Cyclohexyl-3-(3,4-dimethylphenyl)thiourea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiourea moiety to thiols or amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the thiourea moiety is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines, alcohols, or thiols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and amines.
Substitution: Various substituted thiourea derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
1-Cyclohexyl-3-(3,4-dimethylphenyl)thiourea has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of heterocyclic compounds and coordination complexes.
Mecanismo De Acción
The mechanism of action of 1-Cyclohexyl-3-(3,4-dimethylphenyl)thiourea involves its interaction with molecular targets such as enzymes. The compound can inhibit the activity of enzymes like acetylcholinesterase by binding to the active site and preventing the breakdown of acetylcholine. This inhibition can lead to increased levels of acetylcholine in the synaptic cleft, affecting neurotransmission .
Comparación Con Compuestos Similares
Similar Compounds
- 1-Cyclohexyl-3-(2,4-dimethylphenyl)thiourea
- 1-Cyclohexyl-3-(3-methylpyridin-2-yl)thiourea
- 1-(4-chlorophenyl)-3-cyclohexylthiourea
- 1-(3-chlorophenyl)-3-phenylthiourea
Uniqueness
1-Cyclohexyl-3-(3,4-dimethylphenyl)thiourea is unique due to its specific structural arrangement, which imparts distinct chemical and biological properties. The presence of the cyclohexyl group and the 3,4-dimethylphenyl group contributes to its stability and reactivity, making it a valuable compound for various applications.
Propiedades
Fórmula molecular |
C15H22N2S |
|---|---|
Peso molecular |
262.4 g/mol |
Nombre IUPAC |
1-cyclohexyl-3-(3,4-dimethylphenyl)thiourea |
InChI |
InChI=1S/C15H22N2S/c1-11-8-9-14(10-12(11)2)17-15(18)16-13-6-4-3-5-7-13/h8-10,13H,3-7H2,1-2H3,(H2,16,17,18) |
Clave InChI |
FHKXJJWNSKVQPW-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=C(C=C1)NC(=S)NC2CCCCC2)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



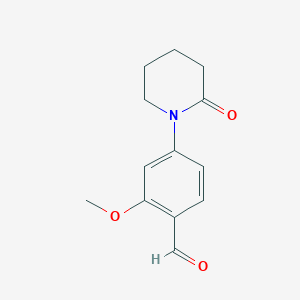
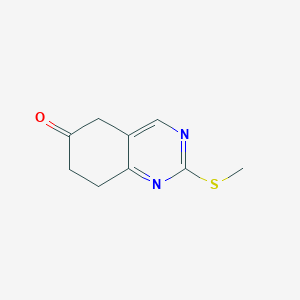
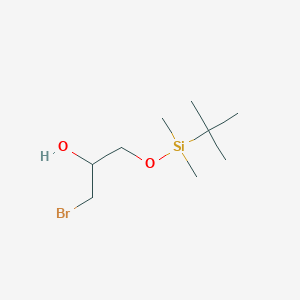


![3,4-Bis{[(2-bromophenyl)carbonyl]amino}benzoic acid](/img/structure/B12445075.png)
![2-(1,3-dioxoisoindol-2-yl)-5-[2-(1,3-dioxoisoindol-2-yl)-1,3-dioxoisoindol-5-yl]isoindole-1,3-dione](/img/structure/B12445077.png)


![(3E)-5-chloro-3-({5-[3-(4-methyl-1,4-diazepane-1-carbonyl)phenyl]furan-2-yl}methylidene)-1H-indol-2-one hydrochloride](/img/structure/B12445091.png)
